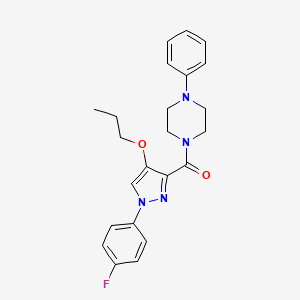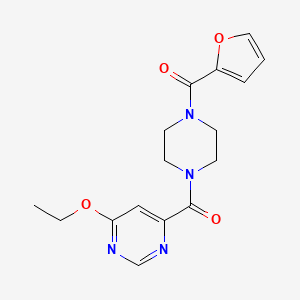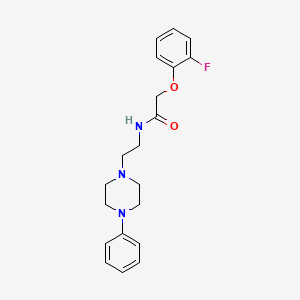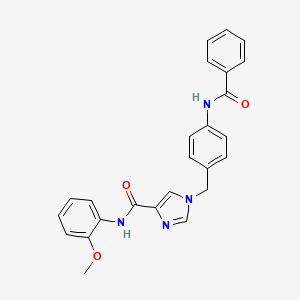
(1-(4-fluorophenyl)-4-propoxy-1H-pyrazol-3-yl)(4-phenylpiperazin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-(4-fluorophenyl)-4-propoxy-1H-pyrazol-3-yl)(4-phenylpiperazin-1-yl)methanone is a synthetic compound that has gained significant attention in scientific research. It is commonly referred to as FPPP and is used as a research chemical in various fields such as pharmacology and neuroscience.
作用機序
FPPP acts as a dopamine and serotonin receptor agonist. It binds to these receptors and activates them, leading to an increase in the levels of these neurotransmitters in the brain. This mechanism of action is responsible for the potential therapeutic effects of FPPP in neurological disorders.
Biochemical and Physiological Effects:
FPPP has been shown to have various biochemical and physiological effects. It has been reported to increase dopamine and serotonin release in the brain, leading to improved mood and cognitive function. FPPP has also been shown to increase locomotor activity in animal studies.
実験室実験の利点と制限
FPPP has several advantages for lab experiments. It is a potent and selective dopamine and serotonin receptor agonist, making it a useful tool for studying the role of these receptors in the brain. FPPP is also stable and has a long shelf life, making it easy to store and transport. However, FPPP has limitations such as its potential toxicity and the need for specialized equipment and expertise to handle it safely.
将来の方向性
There are several future directions for the study of FPPP. One area of research is the potential use of FPPP as a therapeutic agent for neurological disorders. Further studies are needed to determine the safety and efficacy of FPPP in humans. Another area of research is the development of new piperazine derivatives with improved anticancer properties. Additionally, the role of dopamine and serotonin receptors in various physiological processes is still not fully understood, and further studies using FPPP may provide new insights into these processes.
Conclusion:
In conclusion, FPPP is a synthetic compound that has gained significant attention in scientific research. Its potential therapeutic properties and mechanism of action make it a useful tool for studying the role of dopamine and serotonin receptors in the brain. However, its potential toxicity and the need for specialized equipment and expertise to handle it safely limit its use. Further studies are needed to determine the safety and efficacy of FPPP in humans and to develop new piperazine derivatives with improved properties.
合成法
The synthesis of FPPP involves a series of chemical reactions that require expertise in organic chemistry. The process involves the condensation of 4-fluorophenylhydrazine with propionyl chloride to form 4-fluorophenylacetohydrazide. The resulting compound is then reacted with 4-phenylpiperazine to form FPPP. The synthesis method has been optimized to produce high yields of pure FPPP.
科学的研究の応用
FPPP is widely used in scientific research for its potential therapeutic properties. It has been studied as a potential treatment for various neurological disorders such as Parkinson's disease, Alzheimer's disease, and schizophrenia. FPPP is also used to study the role of dopamine and serotonin receptors in the brain. Additionally, FPPP has been used to investigate the potential use of piperazine derivatives as anticancer agents.
特性
IUPAC Name |
[1-(4-fluorophenyl)-4-propoxypyrazol-3-yl]-(4-phenylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25FN4O2/c1-2-16-30-21-17-28(20-10-8-18(24)9-11-20)25-22(21)23(29)27-14-12-26(13-15-27)19-6-4-3-5-7-19/h3-11,17H,2,12-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUJSCUHAGTZSFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CN(N=C1C(=O)N2CCN(CC2)C3=CC=CC=C3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(4-fluorophenyl)-4-propoxy-1H-pyrazol-3-yl)(4-phenylpiperazin-1-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 2-{[({5-[(4-ethoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetyl]amino}benzoate](/img/no-structure.png)
![2-[(4-Chlorophenyl)sulfonyl]-1-(3,4-dichlorophenyl)-1-ethanol](/img/structure/B2887233.png)

![4-[(3,4-dihydro-2H-pyrrol-5-yl)amino]benzoic acid](/img/structure/B2887239.png)
![6,7-dihydro-4H-thieno[3,2-c]pyran-2-carbaldehyde](/img/structure/B2887240.png)
![N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2887241.png)
![Ethyl 2-(1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2887242.png)
![(E)-4-(1-cinnamyl-1H-benzo[d]imidazol-2-yl)-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2887243.png)
![N-(2,5-dimethoxyphenyl)-2-((3-ethyl-8-methoxy-5-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2887244.png)
![N'-(3,4-Dimethylphenyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide](/img/structure/B2887245.png)

![1-(2-chlorophenyl)-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2887250.png)
![5-Bromo-6-methylimidazo[1,2-a]pyridine](/img/structure/B2887253.png)